molecular formula C21H17FN2O2S B12611750 4-Piperidinone, 1-[5-(4-fluorobenzoyl)-3-(4-pyridinyl)-2-thienyl]- CAS No. 886462-70-0

4-Piperidinone, 1-[5-(4-fluorobenzoyl)-3-(4-pyridinyl)-2-thienyl]-

Cat. No.: B12611750
CAS No.: 886462-70-0
M. Wt: 380.4 g/mol
InChI Key: MRNLUNHRLMMKCV-UHFFFAOYSA-N
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Description

4-Piperidinone, 1-[5-(4-fluorobenzoyl)-3-(4-pyridinyl)-2-thienyl]- is a complex organic compound that features a piperidinone core substituted with a fluorobenzoyl, pyridinyl, and thienyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinone, 1-[5-(4-fluorobenzoyl)-3-(4-pyridinyl)-2-thienyl]- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the thienyl and pyridinyl intermediates, followed by their coupling with a fluorobenzoyl chloride in the presence of a base. The final step often involves the formation of the piperidinone ring through cyclization reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

4-Piperidinone, 1-[5-(4-fluorobenzoyl)-3-(4-pyridinyl)-2-thienyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols .

Scientific Research Applications

4-Piperidinone, 1-[5-(4-fluorobenzoyl)-3-(4-pyridinyl)-2-thienyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Piperidinone, 1-[5-(4-fluorobenzoyl)-3-(4-pyridinyl)-2-thienyl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorobenzoyl, pyridinyl, and thienyl groups in 4-Piperidinone, 1-[5-(4-fluorobenzoyl)-3-(4-pyridinyl)-2-thienyl]- imparts unique chemical and biological properties, making it distinct from other piperidinone derivatives. These substitutions can enhance its reactivity, binding affinity, and overall efficacy in various applications .

Properties

CAS No.

886462-70-0

Molecular Formula

C21H17FN2O2S

Molecular Weight

380.4 g/mol

IUPAC Name

1-[5-(4-fluorobenzoyl)-3-pyridin-4-ylthiophen-2-yl]piperidin-4-one

InChI

InChI=1S/C21H17FN2O2S/c22-16-3-1-15(2-4-16)20(26)19-13-18(14-5-9-23-10-6-14)21(27-19)24-11-7-17(25)8-12-24/h1-6,9-10,13H,7-8,11-12H2

InChI Key

MRNLUNHRLMMKCV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=O)C2=C(C=C(S2)C(=O)C3=CC=C(C=C3)F)C4=CC=NC=C4

Origin of Product

United States

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